N-benzyl-2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Description
N-benzyl-2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O4S2 and its molecular weight is 463.95. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase :
- N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, a compound related to the one , has been identified as a potent dual inhibitor of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), making it significant for antifolate research (Gangjee et al., 2008).
Theoretical Investigation in Antimalarial and COVID-19 Applications :
- A study on the reactivity of N-(phenylsulfonyl)acetamide derivatives, which are structurally related, showed their potential application in antimalarial activity and COVID-19 drug research, indicating a broad spectrum of biomedical applications (Fahim & Ismael, 2021).
Enzyme Inhibitory Potential :
- Research focused on the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties, related to the chemical structure of interest, demonstrated substantial activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).
Antifolate and Antitumor Agent Research :
- Studies on classical and nonclassical analogues of certain compounds, including those structurally related to N-benzyl-2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide, have shown promising results as antifolate and antitumor agents. These compounds have been evaluated for their inhibitory activity against DHFR and as potential antitumor agents (Gangjee et al., 2007).
Crystal Structure Analysis :
- The crystal structure analysis of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides provides insights into their conformation and intramolecular hydrogen bonding, which is vital for understanding their biochemical interactions (Subasri et al., 2016).
Metabolic Stability in Drug Design :
- Investigations into the metabolic stability of various 6,5-heterocycles, including compounds similar to the one , have been conducted to understand their role as inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This research is crucial in the design of new drugs with improved metabolic profiles (Stec et al., 2011).
Properties
IUPAC Name |
N-benzyl-2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S2/c1-13-7-8-15(9-16(13)21)30(27,28)17-11-23-20(24-19(17)26)29-12-18(25)22-10-14-5-3-2-4-6-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLFWNMNENPLPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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